molecular formula C32H50O3 B11195562 (5xi,9xi,13xi,17xi,18xi)-3-Oxolup-20(29)-en-28-yl acetate

(5xi,9xi,13xi,17xi,18xi)-3-Oxolup-20(29)-en-28-yl acetate

Cat. No.: B11195562
M. Wt: 482.7 g/mol
InChI Key: KONAXQKGWYDUTG-BDHUSWEWSA-N
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Description

[5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE is a complex organic compound with a unique molecular structure It is characterized by its pentacyclic framework and multiple methyl groups, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE involves several steps. One common method includes the derivation of betulinic acid, followed by functionalization through hydroxybenzotriazole . The compound is fully characterized using various spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions

[5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, [5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Computational studies have shown interactions between the compound and phosphodiesterase 9, a relevant target in neurodegenerative diseases . This suggests its potential use in developing treatments for conditions like Alzheimer’s disease and vascular dementia.

Industry

In the industrial sector, the compound’s unique chemical properties make it suitable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE exerts its effects involves its interaction with specific molecular targets. For example, its interaction with phosphodiesterase 9 suggests that it may inhibit this enzyme, leading to potential therapeutic effects in neurodegenerative diseases. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Betulinic Acid: A precursor used in the synthesis of [5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE.

    Phosphodiesterase Inhibitors: Compounds that interact with phosphodiesterase enzymes, similar to the target of the compound .

Properties

Molecular Formula

C32H50O3

Molecular Weight

482.7 g/mol

IUPAC Name

[(1R,5aR,5bR,11aR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-3a-yl]methyl acetate

InChI

InChI=1S/C32H50O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-25,27H,1,9-19H2,2-8H3/t22-,23?,24?,25?,27?,29-,30+,31+,32?/m0/s1

InChI Key

KONAXQKGWYDUTG-BDHUSWEWSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC2(C1C3CCC4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)COC(=O)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)C

Origin of Product

United States

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